Rhodium nitrate

概要

説明

Rhodium nitrate is a chemical compound with the formula Rh(NO₃)₃. It is a coordination complex of rhodium in the +3 oxidation state, combined with nitrate ions. This compound is typically found in solution form and is known for its applications in various fields, including catalysis and material science. This compound is a brownish solution and is highly soluble in water.

準備方法

Synthetic Routes and Reaction Conditions: Rhodium nitrate can be synthesized through the reaction of rhodium metal or rhodium oxide with nitric acid. The process involves dissolving rhodium in concentrated nitric acid, which results in the formation of this compound. The reaction is typically carried out under controlled conditions to ensure complete dissolution and formation of the desired product.

Industrial Production Methods: In industrial settings, this compound is produced by dissolving rhodium black (a finely divided form of rhodium) in concentrated sulfuric acid under heating. The pH of the solution is then controlled to precipitate rhodium hydroxide, which is subsequently dissolved in nitric acid to form this compound .

化学反応の分析

Types of Reactions: Rhodium nitrate undergoes various chemical reactions, including:

Oxidation: this compound can act as an oxidizing agent in various chemical reactions.

Reduction: It can be reduced to form rhodium metal or other rhodium compounds.

Substitution: this compound can undergo ligand substitution reactions, where the nitrate ions are replaced by other ligands.

Common Reagents and Conditions:

Oxidation Reactions: Typically involve the use of reducing agents such as hydrogen or carbon monoxide.

Reduction Reactions: Often carried out using reducing agents like sodium borohydride or hydrazine.

Substitution Reactions: Conducted in the presence of ligands such as ethylenediamine or phosphines.

Major Products Formed:

Oxidation: Formation of rhodium oxides.

Reduction: Formation of rhodium metal or rhodium hydrides.

Substitution: Formation of various rhodium complexes with different ligands

科学的研究の応用

Catalytic Applications

1.1 Heterogeneous Catalysis

Rhodium nitrate is primarily utilized as a precursor for the production of heterogeneous catalysts. These catalysts are crucial in numerous chemical reactions, particularly in the automotive industry for catalytic converters that reduce harmful emissions. Rhodium's catalytic properties make it effective for reactions such as oxidation and hydrogenation.

- Process Overview : this compound solutions are prepared by dissolving rhodium hydroxide in nitric acid, yielding a stable solution that can be easily supported on various substrates like alumina or silica . The high purity of the this compound solution enhances its supporting efficiency on inorganic supports, achieving up to 99% rhodium retention during catalyst preparation .

1.2 Electrocatalysis

Recent studies have highlighted the role of rhodium compounds, including this compound, in electrocatalytic processes such as nitrate reduction and nitrogen reduction reactions (NRR). Rhodium-based catalysts exhibit superior performance compared to traditional platinum catalysts.

- Case Study : Research comparing the electrocatalytic activity of rhodium sulfide supported on carbon (RhSx/C) against platinum and pure rhodium shows that RhSx/C demonstrates a significantly higher current density for nitrate reduction, outperforming both Pt/C and Rh/C under similar conditions . The study indicates that modifications to the rhodium compound can enhance its catalytic efficiency while mitigating issues such as chloride poisoning.

Material Synthesis

This compound serves as a critical raw material for synthesizing other rhodium compounds, which are essential in various chemical processes.

- Synthesis Pathway : The conversion of this compound into other compounds typically involves controlled reactions with different ligands or solvents. For instance, rhodium complexes formed from this compound can be used in organometallic chemistry or as precursors for advanced materials like thin films and nanoparticles .

Stability and Storage

The stability of this compound solutions is a significant advantage for their application in industrial settings. Studies indicate that these solutions do not decompose upon heating or during long-term storage, making them reliable sources of rhodium for various applications .

- Data Table: Stability Characteristics of this compound Solutions

| Parameter | Value |

|---|---|

| Concentration | 3.5 mol/L |

| Stability Temperature | Up to 110°C |

| Turbidity Formation | None observed over 15 weeks |

| Supporting Efficiency | Up to 99% |

Environmental Applications

This compound's role extends into environmental applications, particularly in waste gas purification systems where it acts as a catalyst to convert harmful gases into less toxic substances.

作用機序

Rhodium nitrate can be compared with other rhodium compounds such as rhodium chloride and rhodium acetate. While all these compounds contain rhodium in the +3 oxidation state, they differ in their ligands and reactivity:

Rhodium Chloride (RhCl₃): Commonly used in catalysis and as a precursor for other rhodium complexes. It is less soluble in water compared to this compound.

Rhodium Acetate (Rh(OAc)₃): Used in organic synthesis and catalysis. It has different solubility and reactivity properties compared to this compound.

Uniqueness of this compound: this compound is unique due to its high solubility in water and its ability to act as a versatile catalyst in various chemical reactions. Its nitrate ligands can be easily substituted, making it a valuable compound for the synthesis of different rhodium complexes .

類似化合物との比較

- Rhodium chloride

- Rhodium acetate

- Rhodium sulfate

特性

CAS番号 |

10139-58-9 |

|---|---|

分子式 |

HNO3Rh |

分子量 |

165.919 g/mol |

IUPAC名 |

nitric acid;rhodium |

InChI |

InChI=1S/HNO3.Rh/c2-1(3)4;/h(H,2,3,4); |

InChIキー |

SXUZODOWIKVCDO-UHFFFAOYSA-N |

SMILES |

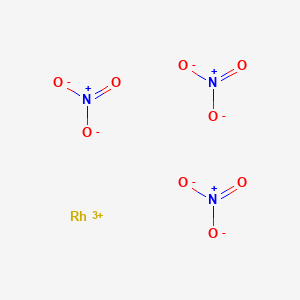

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Rh+3] |

正規SMILES |

[N+](=O)(O)[O-].[Rh] |

Key on ui other cas no. |

10139-58-9 |

ピクトグラム |

Oxidizer; Corrosive; Irritant; Health Hazard; Environmental Hazard |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。